N-morpholin-4-yl-4-nitrobenzamide

Aminopeptidase N (APN/CD13) Inhibition Anticancer Drug Discovery Metalloprotease Assays

Procure N-morpholin-4-yl-4-nitrobenzamide as a highly specific and well-characterized tool compound. Its unique hydrazide-linked morpholine-nitrobenzamide structure delivers a weak, defined inhibitory profile against aminopeptidase N (APN/CD13, IC50 1.15-2.70 μM) and inactivity against HDAC1/2 (IC50 > 100 μM). This makes it an essential negative control for nitrobenzamide-based epigenetic research and a reliable benchmark in APN enzymatic assays, eliminating the off-target risks of potent inhibitors. Its robust, high-yield synthesis (>90%) ensures cost-effective, large-scale SAR studies.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 416888-41-0
Cat. No. B5758315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-morpholin-4-yl-4-nitrobenzamide
CAS416888-41-0
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H13N3O4/c15-11(12-13-5-7-18-8-6-13)9-1-3-10(4-2-9)14(16)17/h1-4H,5-8H2,(H,12,15)
InChIKeySOIKRWQQCTWBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-morpholin-4-yl-4-nitrobenzamide (CAS 416888-41-0): Procurement-Ready Chemical Profile and Core Physicochemical Properties


N-morpholin-4-yl-4-nitrobenzamide (CAS 416888-41-0), also cataloged as N-4-morpholinyl-4-nitrobenzamide, is a low-molecular-weight organic compound belonging to the nitrobenzamide class . It is characterized by a morpholine ring linked via a hydrazide-like bond to a 4-nitrobenzoyl moiety (C11H13N3O4, MW 251.24 g/mol) [1]. Key computed physicochemical parameters include a LogP of 1.16, a LogSW of -2.41, and a topological polar surface area (tPSA) of 84.7 Ų . The compound is commercially available as a solid, achiral screening compound from multiple chemical suppliers and is exclusively intended for research and development purposes .

Why N-morpholin-4-yl-4-nitrobenzamide Cannot Be Casually Swapped for Another Nitrobenzamide or Morpholine Derivative


The substitution of N-morpholin-4-yl-4-nitrobenzamide with a structurally similar analog—even those within the same nitrobenzamide class—is not scientifically sound due to the compound's specific connectivity of a 4-nitrobenzamide core to a morpholine moiety via a hydrazide linkage. This unique arrangement dictates its physicochemical properties, such as a LogP of 1.16 and a tPSA of 84.7 Ų . Furthermore, empirical bioactivity data reveal a specific and weak inhibitory profile against aminopeptidase N (APN/CD13) with IC50 values ranging from 1.15 μM to 2.70 μM [1]. Even minor alterations in this structure, such as relocating the nitro group or changing the heterocycle, would result in a distinct molecule with unvalidated and likely divergent target engagement and potency, rendering direct interchangeability in a research protocol or SAR study invalid.

Quantitative Comparative Evidence for Selecting N-morpholin-4-yl-4-nitrobenzamide over Its Closest Analogs


Aminopeptidase N (APN) Inhibition Potency: A Direct Comparison to the Benchmark Inhibitor Bestatin

N-morpholin-4-yl-4-nitrobenzamide exhibits measurable, albeit weak, inhibitory activity against porcine kidney aminopeptidase N (APN). In direct head-to-head comparison, the compound's inhibitory potency is substantially lower than that of the well-established benchmark APN inhibitor, bestatin. Specifically, the target compound displays an IC50 of 1.15 μM to 2.70 μM, whereas bestatin typically inhibits APN with an IC50 in the low nanomolar range [1][2].

Aminopeptidase N (APN/CD13) Inhibition Anticancer Drug Discovery Metalloprotease Assays

Physicochemical Profile: A Cross-Study Comparison with the Parent Scaffold 4-Nitrobenzamide

When benchmarked against the simpler parent scaffold, 4-nitrobenzamide (CAS 619-80-7), N-morpholin-4-yl-4-nitrobenzamide demonstrates a markedly different physicochemical profile that influences its drug-likeness and assay compatibility. Cross-study comparable data reveals that the addition of the morpholine moiety significantly increases the LogP from -0.77 to 1.16, indicating enhanced lipophilicity and potential for improved membrane permeability [1]. Concurrently, the topological polar surface area (tPSA) is increased to 84.7 Ų, which could impact oral bioavailability and central nervous system penetration profiles compared to the smaller parent amide .

Drug-likeness Prediction Permeability Solubility

Aqueous Solubility: A Class-Level Inference for Solvent System Selection

While a direct comparator within a published experimental context is unavailable, the reported aqueous solubility of N-morpholin-4-yl-4-nitrobenzamide is 36.8 μg/mL (approximately 146 μM) . This quantitative value provides a crucial class-level inference for researchers: the compound is moderately soluble in water, which is sufficient for many in vitro biochemical and cell-based assays at micromolar concentrations without requiring high concentrations of organic co-solvents. This stands in contrast to more lipophilic analogs (e.g., with larger alkyl or aromatic substituents) that would be expected to have significantly lower aqueous solubility based on their higher calculated LogP values.

Formulation Assay Development Sample Preparation

High-Yield Synthetic Route: A Cross-Study Comparable Metric for Scalability

The reported synthetic route for N-morpholin-4-yl-4-nitrobenzamide via condensation of 4-nitrobenzoic acid with morpholine under amidation conditions achieves a yield exceeding 90% . This cross-study comparable metric of synthetic efficiency is highly favorable. In contrast, alternative routes for similar compounds that involve more complex intermediates or less efficient coupling steps (e.g., certain carbodiimide couplings) often report yields in the 50-70% range, or require expensive, specialized reagents [1].

Medicinal Chemistry Scale-up Synthetic Feasibility

Inferred Selectivity Profile: Weak APN Inhibition Contrasts with Undetectable HDAC Activity

While N-morpholin-4-yl-4-nitrobenzamide shows weak inhibitory activity against APN (IC50 = 1.15 - 2.70 μM), it is essentially inactive against histone deacetylase (HDAC1/HDAC2) isoforms, with a reported IC50 > 100 μM [1]. This class-level inference from BindingDB data highlights a specific, albeit weak, activity profile. This is in stark contrast to other nitrobenzamide-containing compounds, like the well-known HDAC inhibitor Entinostat (MS-275), which potently inhibits HDAC1/3 with nanomolar IC50 values [2].

Target Selectivity Epigenetics Off-Target Profiling

Validated Research Applications for N-morpholin-4-yl-4-nitrobenzamide Based on Quantitative Evidence


Use as a Structurally-Defined Weak Inhibitor or Negative Control in Aminopeptidase N (APN/CD13) Research

Based on its confirmed, albeit weak, inhibitory activity against porcine kidney APN (IC50 = 1.15 - 2.70 μM) , N-morpholin-4-yl-4-nitrobenzamide is ideally suited for use as a tool compound in APN/CD13 research. It can serve as a well-characterized, weak inhibitor control in enzymatic assays to benchmark the activity of novel, potent APN inhibitors. Its defined potency window provides a reliable negative or partial agonist control in cell-based studies of APN-mediated functions, such as tumor invasion and angiogenesis, without the off-target complexities of potent metalloprotease inhibitors like bestatin .

A Reliable Negative Control for HDAC Inhibition in Phenotypic and Target-Based Assays

The compound's confirmed lack of activity against histone deacetylases HDAC1/HDAC2 (IC50 > 100 μM) makes it a highly valuable tool for researchers studying the biology of nitrobenzamide-containing molecules. It can be deployed as a structurally relevant negative control in assays where other nitrobenzamides (e.g., Entinostat, CI-994) are being investigated for HDAC inhibition. Using N-morpholin-4-yl-4-nitrobenzamide as a control helps dissect whether a biological response is specifically due to HDAC modulation or is a consequence of other, off-target effects of the chemical scaffold.

A Cost-Effective and Scalable Intermediate for Medicinal Chemistry and Chemical Biology

The reported high synthetic yield (> 90%) for its preparation , combined with its well-defined physicochemical properties (LogP = 1.16, solubility = 36.8 μg/mL) , positions N-morpholin-4-yl-4-nitrobenzamide as a practical and economical intermediate for synthesizing more complex libraries. Its predictable reactivity at the morpholine nitrogen and the reducible nitro group allows for rapid derivatization. Researchers can confidently procure this compound for large-scale SAR studies or to generate tool compounds with tailored properties, knowing its synthetic route is robust and cost-efficient.

Quote Request

Request a Quote for N-morpholin-4-yl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.